

Eragidomide (CC-90009) In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Eragidomide**

Cat. No.: **B606532**

[Get Quote](#)

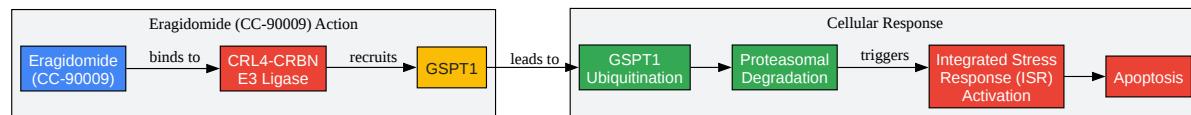
For Researchers, Scientists, and Drug Development Professionals

Abstract

Eragidomide (CC-90009) is a potent and selective GSPT1 (G1 to S phase transition 1) degrader for the treatment of Acute Myeloid Leukemia (AML). As a cereblon E3 ligase modulator, **Eragidomide** acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of GSPT1.^{[1][2][3]} This targeted protein degradation triggers the integrated stress response pathway, leading to apoptosis in AML cells.^{[1][3]} These application notes provide detailed protocols for the in vitro evaluation of **Eragidomide** in AML cell culture models, including cell viability, apoptosis, and protein degradation assays.

Mechanism of Action

Eragidomide (CC-90009) selectively targets GSPT1 for degradation through the CRL4CRBN E3 ubiquitin ligase complex. By binding to the cereblon (CRBN) protein, **Eragidomide** creates a novel binding surface that recruits GSPT1, leading to its polyubiquitination and degradation by the proteasome. The loss of GSPT1, a key translation termination factor, activates the GCN1/GCN2/ATF4 integrated stress response pathway, ultimately resulting in apoptosis of AML cells.

[Click to download full resolution via product page](#)**Diagram 1: Eragidomide (CC-90009) Mechanism of Action.**

Quantitative Data Summary

The following tables summarize the reported in vitro activity of **Eragidomide** in various AML cell lines.

Table 1: Anti-proliferative Activity of Eragidomide in AML Cell Lines

Cell Line	IC50 (nM)	Assay Duration	Reference
Various AML Cell Lines (10 of 11 tested)	3 - 75	3 days	
Kasumi-1	8.1 ± 2.1	72 hours	
Kasumi-1	19.4 ± 8.9	48 hours	
Kasumi-1	34.1 ± 7.8	24 hours	

Table 2: Apoptosis Induction by Eragidomide

Cell Line	Treatment	Time to Apoptosis	Reference
5 AML Cell Lines	Not Specified	16 - 48 hours	
Primary AML Patient Samples	100 nM	24 hours	

Experimental Protocols

General Cell Culture of AML Cell Lines

Recommended Cell Lines: KG-1, U937, MOLM-13, Kasumi-1, MV-4-11, EOL-1, GDM-1, MOLM-14, HNT-34, MONOMAC-6, ME-1, HEL-2917, NOMO-1.

Culture Media: Refer to the specific cell line datasheets for recommended media and supplements (e.g., RPMI-1640 or IMDM with 10-20% FBS and penicillin/streptomycin).

General Maintenance:

- Culture cells in suspension at 37°C in a humidified atmosphere with 5% CO2.
- Maintain cell densities between 1 x 10⁵ and 1 x 10⁶ cells/mL.
- Passage cells every 2-3 days by centrifuging and resuspending in fresh media.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

- AML cell line of choice
- **Eragidomide (CC-90009)**
- CellTiter-Glo® Luminescent Cell Viability Assay Kit
- Opaque-walled 96-well plates
- Luminometer

Procedure:

- Prepare a stock solution of **Eragidomide** in DMSO.

- Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Prepare serial dilutions of **Eragidomide** in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 μ L of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC₅₀ values using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

- AML cell line of choice
- **Eragidomide** (CC-90009)
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Propidium Iodide (PI)
- 1X Binding Buffer

- Flow Cytometer

Procedure:

- Seed AML cells at a density of $0.5 - 1 \times 10^6$ cells/mL in a 6-well plate or T-25 flask.
- Treat cells with **Eragidomide** (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.
- Harvest cells, including the supernatant containing detached apoptotic cells, and centrifuge at $300 \times g$ for 5 minutes.
- Wash the cells once with cold 1X PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for GSPT1 Degradation

This protocol is used to detect the degradation of GSPT1 protein following **Eragidomide** treatment.

Materials:

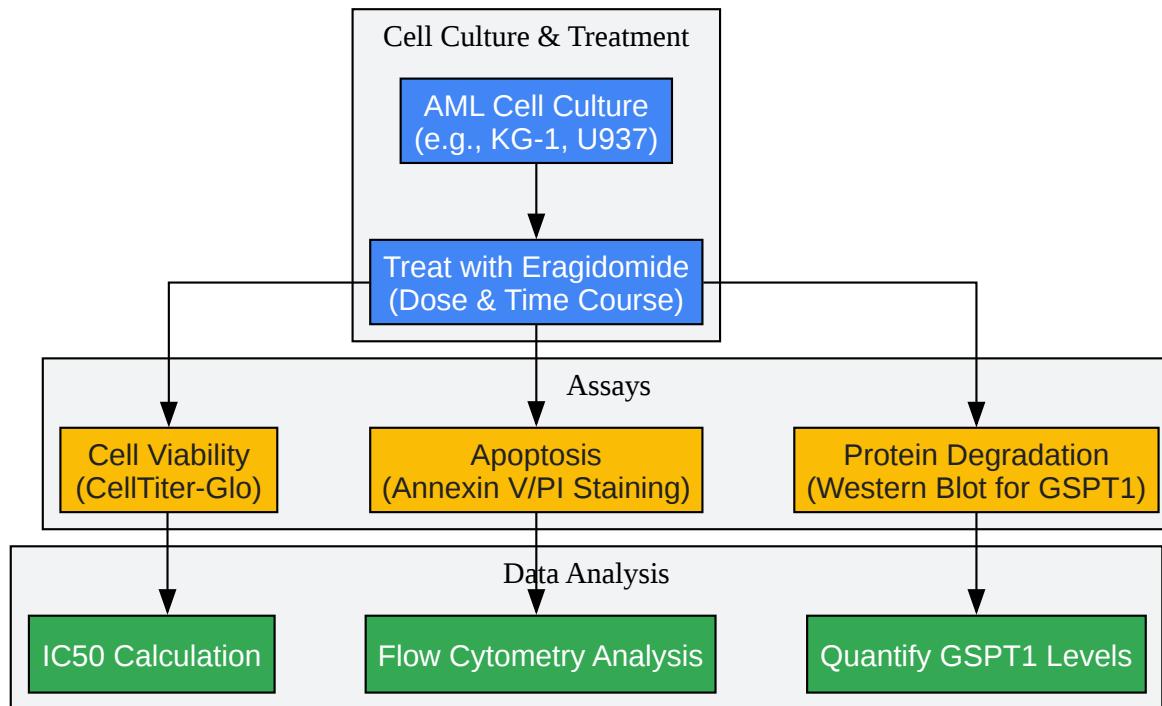
- AML cell line of choice (e.g., KG-1, U937)
- **Eragidomide** (CC-90009)
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibody against GSPT1

- Primary antibody for a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

Procedure:

- Seed AML cells and treat with **Eragidomide** (e.g., 100 nM) or DMSO for 6-24 hours.
- Harvest and wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental Workflow



[Click to download full resolution via product page](#)

Diagram 2: General Experimental Workflow for In Vitro Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- To cite this document: BenchChem. [Eragidomide (CC-90009) In Vitro Cell Culture Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606532#eragidomide-cc-90009-in-vitro-cell-culture-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com